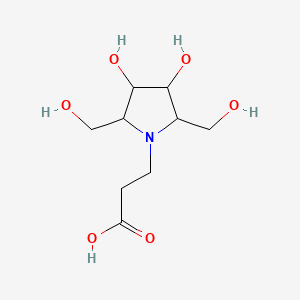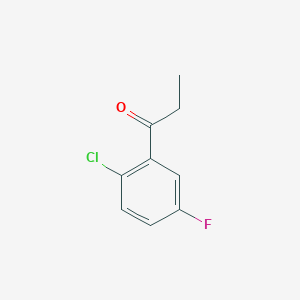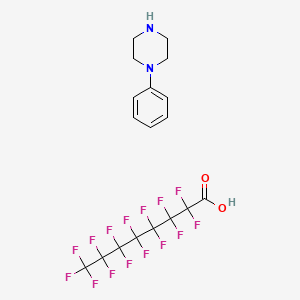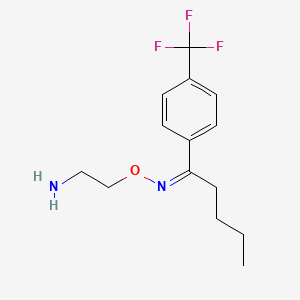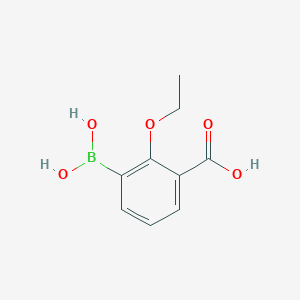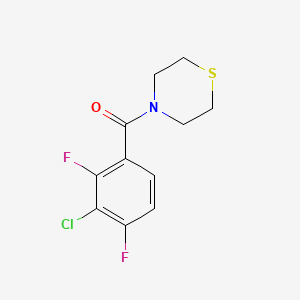![molecular formula C18H28O3 B14762155 3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid](/img/structure/B14762155.png)
3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid is an organic compound with a complex structure It is characterized by the presence of a phenoxy group attached to a pentanoic acid backbone, with additional methyl and butan-2-yl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of a phenol derivative with an appropriate alkyl halide under basic conditions to form the phenoxy group.
Attachment of the pentanoic acid backbone: The phenoxy intermediate is then reacted with a pentanoic acid derivative, often using esterification or acylation reactions.
Introduction of the methyl and butan-2-yl groups: These substituents are introduced through alkylation reactions, using suitable alkylating agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high purity and quality of the final product.
化学反応の分析
Types of Reactions
3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid
- 3-Methylbutan-2-yl derivatives
Uniqueness
3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid is unique due to its specific structural features, such as the combination of the phenoxy group with the pentanoic acid backbone and the presence of multiple alkyl substituents. These features confer distinct chemical properties and reactivity, making it valuable for various applications.
特性
分子式 |
C18H28O3 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
3,3-dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid |
InChI |
InChI=1S/C18H28O3/c1-7-17(3,4)13-9-11-14(12-10-13)21-15(16(19)20)18(5,6)8-2/h9-12,15H,7-8H2,1-6H3,(H,19,20) |
InChIキー |
PHIXVOYZAQTDGF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC(C(=O)O)C(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


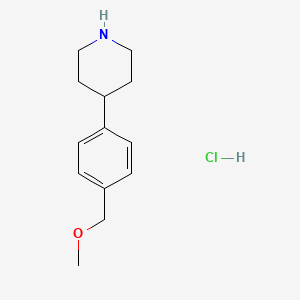
![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)
![(Z)-2'-(benzyloxy)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazineyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14762085.png)
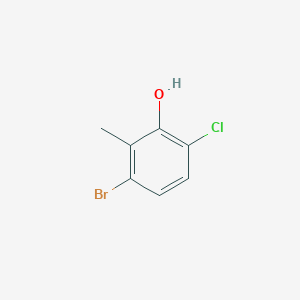
![4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B14762099.png)
